molecular formula C12H8F3NO B2754910 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one CAS No. 398-50-5

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

Cat. No.: B2754910
CAS No.: 398-50-5
M. Wt: 239.197
InChI Key: LVPPHTPGIQXDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is an organic compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol . It is characterized by the presence of a trifluoromethyl group and a quinoline moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-methylbutan-2-one
  • 1,1,1-Trifluoro-2-butanone
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Uniqueness

1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one is unique due to the presence of both a trifluoromethyl group and a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPHTPGIQXDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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